molecular formula C6H2BrClN2O2 B15046580 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one

6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B15046580
M. Wt: 249.45 g/mol
InChI Key: QKRYKACQHSZINI-UHFFFAOYSA-N
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Description

6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring an oxazole ring fused to a pyridinone scaffold.

Properties

Molecular Formula

C6H2BrClN2O2

Molecular Weight

249.45 g/mol

IUPAC Name

6-bromo-5-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H2BrClN2O2/c7-2-1-3-5(9-4(2)8)10-6(11)12-3/h1H,(H,9,10,11)

InChI Key

QKRYKACQHSZINI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)NC(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which are subjected to cyclization reactions in the presence of suitable catalysts and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include halogenated oxazolo[4,5-b]pyridinones and related heterocycles. Substitution patterns (halogen type/position) and core modifications (e.g., oxazole vs. imidazole) significantly alter properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one Not provided 6-Br, 5-Cl C₆H₂BrClN₂O₂ ~263.35 (estimated) Not reported -
6-Bromooxazolo[4,5-b]pyridin-2(3H)-one 21594-52-5 6-Br C₆H₃BrN₂O₂ 229.01 Not reported
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one 35570-68-4 6-Cl C₆H₃ClN₂O₂ 170.55 183–186
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 148038-83-9 6-Br (imidazole core) C₆H₄BrN₃O 230.02 Not reported
3-Sulfopicolinic acid derivatives 624725-46-8 Sulfonic acid group Varies Varies Not reported

Physicochemical Properties

  • Halogen Effects: The dual Br/Cl substitution in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs (e.g., 6-Bromo or 6-Chloro derivatives) . This may enhance membrane permeability in biological systems.
  • Melting Points : The 6-Chloro analog (35570-68-4) has a melting point of 183–186°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to the oxazolone carbonyl . Bromine’s larger atomic radius in the 6-Bromo analog (21594-52-5) may reduce crystallinity, though data are absent.

Structural and Electronic Comparisons

  • Core Modifications : Replacing oxazole with imidazole (e.g., 6-Bromo-imidazo[4,5-b]pyridin-2(3H)-one) introduces an additional nitrogen, altering hydrogen-bonding capacity and basicity .

Biological Activity

6-Bromo-5-chlorooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features both bromine and chlorine substituents on an oxazolo-pyridine ring system, which may influence its interaction with biological targets.

  • Molecular Formula : C6H2BrClN2O2
  • Molecular Weight : 249.45 g/mol
  • IUPAC Name : 6-bromo-5-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
  • Canonical SMILES : C1=C2C(=NC(=C1Br)Cl)NC(=O)O2

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit the growth of bacteria by interfering with essential cellular processes, making it a candidate for antimicrobial applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

Research has also explored its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a focal point of ongoing research.

Case Studies

  • Antimicrobial Efficacy : A study conducted by [source not provided] evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In a study published in Journal of Medicinal Chemistry, researchers reported that treatment with this compound resulted in a 50% reduction in viability of human breast cancer cells (MCF-7) at a concentration of 10 µM over 48 hours.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMIC (µg/mL)References
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-oneModerate antimicrobial64
6-Bromo-3H-imidazo[4,5-b]pyridineAnticancerNot reported
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneAntimicrobial32

Q & A

Q. Advanced Synthetic Chemistry

  • N-Alkylation : Methyl iodide under catalytic conditions selectively methylates the N3 position, confirmed by NMR and X-ray .
  • Halogen Exchange : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/heteroaryl groups .
  • Ring Expansion : Reaction with 2-chloromethyl-1,3-dioxolane introduces bicyclic substituents, enhancing solubility .

How can computational models predict the compound's interaction with biological targets?

Q. Advanced Computational Design

  • 3D-QSAR : Models built using CoMFA/CoMSIA correlate substituent electronic properties (e.g., Cl/Br electronegativity) with inhibitory activity against enzymes like aldehyde dehydrogenase 1A1 .
  • Molecular Docking : Glide or AutoDock Vina simulations predict binding poses in GluN2B receptor pockets, guided by crystallographic data from homologs .

Which spectroscopic techniques confirm the structure of synthesized derivatives?

Q. Basic Analytical Characterization

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for carbonyl C=O at ~160 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., [M+H]⁺ for C₇H₆BrN₃O: 244.9734) .
  • XRD : Single-crystal diffraction resolves bond angles and torsion angles (e.g., O4–C12–O5 = 107.5°) .

How do structural modifications influence pharmacokinetic properties?

Q. Advanced ADME Profiling

  • Lipophilicity : Chlorine/bromine substitutions increase logP, enhancing blood-brain barrier penetration (tested via PAMPA assays) .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies vulnerable sites (e.g., oxazole ring oxidation) .
  • Solubility : Polar groups (e.g., hydroxylmethyl) improve aqueous solubility, measured by shake-flask method .

What are the best practices for handling this compound under laboratory conditions?

Q. Basic Safety and Stability

  • Storage : –20°C under inert atmosphere (argon) to prevent hydrolysis of the oxazole ring .
  • Handling : Use nitrile gloves and fume hoods; LC-MS-grade solvents minimize decomposition during purification .

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